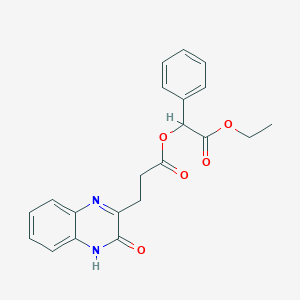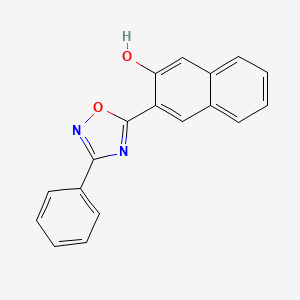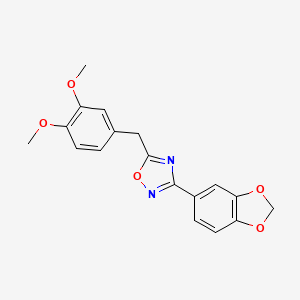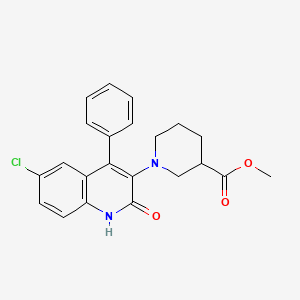![molecular formula C18H15BrN4O3S B10873884 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B10873884.png)
2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring, a benzyl group, a bromopyridyl moiety, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of benzaldehyde, urea, and ethyl acetoacetate under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with benzyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the coupling of the thioether-pyrimidine intermediate with 5-bromo-2-pyridinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the multi-step process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom on the pyridyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted pyridyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its ability to interact with various biological targets could make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique reactivity could be harnessed in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE would depend on its specific application. Generally, it could act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thioether and pyrimidine moieties may play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)ACETAMIDE
- 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-FLUORO-2-PYRIDYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromopyridyl and a benzyl group, along with the thioether linkage, makes it particularly versatile for various applications in research and industry.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactivity, applications, and unique features compared to similar compounds
Propiedades
Fórmula molecular |
C18H15BrN4O3S |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C18H15BrN4O3S/c19-12-6-7-14(20-9-12)21-15(24)10-27-18-22-16(25)13(17(26)23-18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,20,21,24)(H2,22,23,25,26) |
Clave InChI |
QVEVYTAAWBUMHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=NC=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(furan-2-ylmethyl)-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10873817.png)

![7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873821.png)
![8-(4-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10873822.png)
![12-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10873827.png)


![Methyl 3-({4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate](/img/structure/B10873844.png)
![dimethyl 5-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate](/img/structure/B10873846.png)

![2-{4-imino-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10873864.png)
![ethyl 2-{[({6-[2-(acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873870.png)

